molecular formula C12H18BNO2 B048075 4-Aminophenylboronic acid pinacol ester CAS No. 214360-73-3

4-Aminophenylboronic acid pinacol ester

Cat. No.: B048075
CAS No.: 214360-73-3
M. Wt: 219.09 g/mol
InChI Key: ZANPJXNYBVVNSD-UHFFFAOYSA-N
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Description

4-Aminophenylboronic acid pinacol ester (CAS 214360-73-3) is a boronic acid derivative widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Its structure combines a phenylboronic acid core protected by a pinacol ester group, which enhances stability and solubility in organic solvents . The amino (-NH₂) substituent at the para position confers nucleophilic reactivity, enabling interactions with electrophilic partners in drug discovery, materials science, and catalysis . This compound has been employed in synthesizing EGFR inhibitors, HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), and functionalized polymers for optoelectronic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves the reaction of 4-bromoaniline with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate. The reaction mixture is heated to facilitate the formation of the boronic ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Biaryl Compounds: Formed from Suzuki-Miyaura coupling.

    Organoboron Compounds: Formed from hydroboration reactions.

    Boronic Acids: Formed from oxidation reactions.

Scientific Research Applications

Drug Development

Targeted Therapies for Cancer
APBPE is utilized as an intermediate in synthesizing pharmaceuticals, particularly for cancer treatment. Its ability to form stable complexes with biological molecules enhances drug efficacy. For instance, studies have shown that compounds derived from APBPE can inhibit specific cancer cell lines, demonstrating potential as targeted therapies .

Case Study: Anticancer Activity
A study published in Journal of Medicinal Chemistry highlighted the synthesis of novel compounds from APBPE that exhibited significant anticancer activity against breast cancer cell lines. The research indicated that these compounds could selectively induce apoptosis in cancer cells while sparing normal cells, marking a promising direction for future drug development .

Organic Synthesis

Suzuki Coupling Reactions
APBPE is extensively used in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds. This reaction is crucial for constructing complex organic molecules, including pharmaceuticals and agrochemicals. The efficiency of APBPE in these reactions stems from its boronic acid functionality, which readily participates in coupling with aryl halides .

Data Table: Suzuki Coupling Efficiency

Reaction ConditionsYield (%)Reference
Aryl Halide + APBPE85-95
Aryl Halide + APBPE (Catalyst: Pd)90-98

Materials Science

Advanced Material Production
APBPE is employed in the development of advanced materials such as polymers and nanomaterials. Its boronic acid group enhances the properties of materials, including electrical conductivity and mechanical strength, which are critical for applications in electronics and aerospace industries .

Case Study: Conductive Polymers
Research has demonstrated that incorporating APBPE into polymer matrices significantly improves their conductivity. A study on poly(3-hexylthiophene) composites showed that adding APBPE increased the material's charge transport properties, making it suitable for organic electronic devices .

Bioconjugation

Facilitating Biomolecule Attachment
The functional groups present in APBPE allow for effective bioconjugation processes. This capability is essential for developing biosensors and diagnostic tools where biomolecules need to be attached to surfaces or other compounds .

Application Example: Biosensors
A recent study explored the use of APBPE in fabricating biosensors for detecting glucose levels. The incorporation of APBPE facilitated the attachment of glucose oxidase to the sensor surface, resulting in enhanced sensitivity and specificity for glucose detection .

Catalysis Research

New Catalytic Processes
APBPE plays a role in catalysis research, where it helps scientists investigate new catalytic processes aimed at improving chemical reaction efficiencies. This includes reducing waste and energy consumption during synthesis .

Case Study: Catalytic Efficiency
In a recent publication, researchers demonstrated that using APBPE as a ligand in palladium-catalyzed reactions improved yields and selectivity compared to traditional ligands. This advancement suggests that APBPE can serve as a versatile tool in catalytic applications .

Mechanism of Action

The mechanism of action of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. This process involves the formation of a palladium-boron intermediate, which facilitates the coupling reaction .

Comparison with Similar Compounds

4-Amino-2-methylphenylboronic Acid Pinacol Ester

  • However, this substitution enhances thermal stability and solubility in non-polar solvents .
  • Applications : Primarily used in catalysis and materials science. For example, it facilitates the synthesis of sterically demanding biaryl structures in asymmetric catalysis .
  • Synthesis: Prepared via Suzuki coupling of methyl-substituted aryl halides with pinacol boronic esters, similar to methods used for 4-aminophenylboronic acid pinacol ester .

4-(Hydroxymethyl)phenylboronic Acid Pinacol Ester

  • Structure and Reactivity: The hydroxymethyl (-CH₂OH) group enables hydrogen bonding and covalent interactions with diols, making it valuable in carbohydrate sensing and biomolecule conjugation .
  • Applications : Key in glucose-sensing systems and bioconjugate chemistry. For instance, it is used to develop fluorescent probes for saccharide detection .
  • Synthesis : Derived from 4-bromobenzyl alcohol via sequential borylation and pinacol protection .

4-(Diphenylamino)phenylboronic Acid Pinacol Ester

  • This makes it suitable for optoelectronic applications .
  • Applications : Used in organic light-emitting diodes (OLEDs) and hole-transporting materials (HTMs) due to its charge-transport properties .
  • Synthesis : Synthesized via Buchwald-Hartwig amination followed by boronic esterification .

4-(Carboxymethyl)phenylboronic Acid Pinacol Ester

  • Structure and Reactivity : The carboxymethyl (-CH₂COOH) group introduces acidity (pKa ~4.5), enabling pH-dependent binding to diols and metals. This property is exploited in stimuli-responsive drug delivery systems .
  • Applications: Utilized in pH-sensitive nanoparticles for targeted cancer therapy and metal-organic framework (MOF) functionalization .
  • Synthesis : Prepared by coupling 4-bromophenylacetic acid with pinacol boronic ester under palladium catalysis .

Comparative Analysis Table

Compound Key Substituent Reactivity Profile Primary Applications Stability/Solubility
This compound -NH₂ High nucleophilicity, Suzuki coupling Drug discovery, catalysis Stable in organic solvents
4-Amino-2-methylphenylboronic acid -NH₂, -CH₃ (ortho) Sterically hindered, slower coupling Asymmetric catalysis, materials science Enhanced thermal stability
4-(Hydroxymethyl)phenylboronic acid -CH₂OH Diol binding, hydrophilic Biosensors, bioconjugation Water-miscible
4-(Diphenylamino)phenylboronic acid -NPh₂ Electron-rich, π-conjugated OLEDs, HTMs Low oxidation potential
4-(Carboxymethyl)phenylboronic acid -CH₂COOH pH-sensitive, metal chelation Drug delivery, MOFs pH-dependent solubility

Biological Activity

4-Aminophenylboronic acid pinacol ester (CAS No. 214360-73-3) is a boron-containing compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound is recognized for its applications in drug design, especially as an antiviral agent against HIV-1 and other therapeutic targets. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy, and relevant case studies.

Chemical Structure and Properties

This compound features a boron atom bonded to a phenyl group and an amino group, which contributes to its unique reactivity and biological properties. The structure can be represented as follows:

C12H18BNO\text{C}_{12}\text{H}_{18}\text{BNO}

Key Properties:

  • Molar Mass: 221.36 g/mol
  • Solubility: Soluble in organic solvents; moderate water solubility.
  • Log P (Octanol-Water Partition Coefficient): Approximately 1.21, indicating moderate lipophilicity.

The biological activity of this compound is largely attributed to its ability to form reversible covalent bonds with diols and amino acids, which enables it to interact with various biological targets. This property is particularly useful in the development of inhibitors for enzymes such as proteases and kinases.

Antiviral Activity

Recent studies have demonstrated the antiviral potential of this compound derivatives against HIV-1. A prominent study evaluated a series of novel boronate-containing derivatives, including those derived from this compound, for their anti-HIV potency.

Key Findings:

  • Efficacy Against HIV-1: Compounds synthesized from this compound exhibited EC50 values ranging from 0.005 to 0.648 μM , demonstrating significant antiviral activity against both wild-type and mutant strains of HIV-1 .
  • Comparative Potency: The most potent derivative (designated as 4a ) showed an EC50 value of 0.009 μM , outperforming nevirapine (EC50 = 0.151 μM) and comparable to etravirine (EC50 = 0.004 μM) .

Table: Summary of Antiviral Activity

CompoundEC50 (μM)CC50 (μM)Selectivity Index
4a0.009>238>26,444
Nevirapine0.151<4.6<30
Etravirine0.004>4.6>1,150

Case Studies

  • In Vitro Studies on HIV Resistance:
    In a study focusing on the resistance profiles of various HIV strains, derivatives of this compound were shown to retain efficacy against multiple mutations associated with drug resistance, suggesting their potential as second-line therapies .
  • Kinase Inhibition Studies:
    The compound has also been investigated for its inhibitory effects on tropomyosin receptor kinases (Trk). In vivo PET imaging studies demonstrated specific binding to TrkB/C receptors in rodent models, indicating potential applications in neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-aminophenylboronic acid pinacol ester, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves coupling aryl halides or triflates with boronic esters via Suzuki-Miyaura cross-coupling. For example, this compound can be prepared by reacting 4-bromoaniline derivatives with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF at 70–80°C . pH adjustments (e.g., to ~6) during workup are critical to isolate the product . Alternative methods include catalytic protodeboronation of intermediates, which requires radical initiators or transition-metal catalysts .

Q. How does the stability of this compound vary under different storage conditions?

  • Methodological Answer : The compound is sensitive to hydrolysis and oxidation. Storage under inert atmosphere (N₂/Ar) at –20°C in anhydrous solvents (e.g., THF or DMF) is recommended. Stability tests show <5% decomposition over 6 months under these conditions. Exposure to moisture or acidic/basic environments accelerates degradation, forming 4-aminophenylboronic acid .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Diagnostic signals include the pinacol methyl groups (δ ~1.2–1.3 ppm in ¹H NMR) and the boronate ester B–O resonance (δ ~85–90 ppm in ¹³C NMR) .
  • IR : B–O stretching vibrations appear at 1368 cm⁻¹, and NH₂ bands at 3300–3500 cm⁻¹ .
  • HRMS : Molecular ion peaks (e.g., [M+H]⁺ at m/z 333.23 for C₁₈H₂₈BNO₄) confirm molecular weight .

Advanced Research Questions

Q. How can this compound be utilized in Suzuki-Miyaura couplings to synthesize complex bioactive molecules?

  • Methodological Answer : The compound serves as a versatile arylboronate partner in cross-couplings. For example, in synthesizing MERS-CoV inhibitors, it reacts with benzothiazol-2-yl triflates under Pd catalysis (Pd(dppf)Cl₂) in DMF/K₂CO₃ at 70°C, achieving yields >80% . Key considerations:

  • Solvent : Toluene/water (2:1) mixtures enhance reactivity via phase-transfer catalysis .
  • Purification : Column chromatography (SiO₂, hexane/EtOAc gradient) isolates products .

Q. What role does this compound play in developing H₂O₂-responsive materials or sensors?

  • Methodological Answer : The boronic ester reacts with H₂O₂ to form 4-aminophenol, enabling optical detection (λmax = 405 nm). A pseudo-first-order kinetic model applies under excess H₂O₂ (k = 0.012 min⁻¹ at pH 7.27, 25°C) . Applications:

  • Hydrogel Design : Incorporation into β-cyclodextrin polymers creates ROS-sensitive materials for drug delivery .
  • Quantitative Assays : UV-Vis calibration curves (0.1–10 mM H₂O₂) achieve R² > 0.99 .

Q. How can radical intermediates derived from this compound enhance synthetic methodologies?

  • Methodological Answer : Under visible-light irradiation, the boronate ester undergoes decarboxylative borylation with carboxylic acid derivatives (e.g., N-hydroxyphthalimide esters) via a radical chain mechanism. This metal-free approach achieves >90% yields for tertiary alkyl boronic esters . Key parameters:

  • Light Source : Blue LEDs (450 nm) initiate radical formation.
  • Solvent : Amides (e.g., DMA) stabilize intermediates .

Q. What strategies improve the functionalization of polymers using this compound?

  • Methodological Answer : RAFT polymerization of 4-pinacolatoborylstyrene yields boronate-functionalized polymers (Mn = 17,000–32,000 g/mol, Đ = 1.1–1.3). Subsequent deprotection with aqueous HCl generates water-soluble poly(vinylboronic acids) for pH-responsive micelles . Block copolymers with N,N-dimethylacrylamide exhibit LCST behavior at 32–45°C .

Q. How does this compound contribute to covalent organic framework (COF) design?

  • Methodological Answer : As a monomer, it forms imine-linked COFs via condensation with aldehydes (e.g., terephthalaldehyde). For example, surface-modified MIL-125(Ti) with this compound enhances visible-light photocatalysis (e.g., tetracycline degradation, 95% efficiency in 2 h) . BET surface areas >1000 m²/g and pore sizes ~3.2 nm are achievable .

Properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BNO2/c1-11(2)12(3,4)16-13(15-11)9-5-7-10(14)8-6-9/h5-8H,14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZANPJXNYBVVNSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30370400
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214360-73-3
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
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Synthesis routes and methods

Procedure details

3.7 g (10 mmol) of (4-bromophenyl)naphthalen-1-yl-phenylamine was dissolved in 100 ml of THF and cooled to −78° C. 4.8 ml (12 mmol) of 2.5M n-butyllithium was added slowly to the THF solution and maintained at the same temperature as above for an hour to allow reaction. 2.2 g (12 mmol) of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane was added to the reactant solution, maintained at the same temperature as above for an hour to allow reaction, heated to room temperature (RT) and stirred for 24 hours. Water was added to end the reaction, and 300 ml of chloroform was added. The resulting organic layer was washed with 200 ml of water and dried with anhydride magnesium sulfate. 3.4 g of Naphthalen-1-yl-phenyl[4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)phenylamine (intermediate A) was obtained through silica chromatography with a yield of 81%.
Quantity
3.7 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
2.2 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Feasible Synthetic Routes

4-Aminophenylboronic acid pinacol ester
4-Aminophenylboronic acid pinacol ester
4-Aminophenylboronic acid pinacol ester
4-Aminophenylboronic acid pinacol ester
4-Aminophenylboronic acid pinacol ester

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